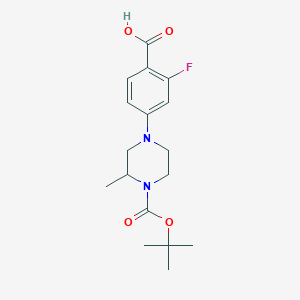
4-(4-Carboxy-3-fluorophenyl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester
Übersicht
Beschreibung
4-(4-Carboxy-3-fluorophenyl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C17H23FN2O4 and its molecular weight is 338.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Carboxy-3-fluorophenyl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Carboxy-3-fluorophenyl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthetic Approaches
The synthesis of related compounds involves condensation reactions, showcasing the versatility of piperazine derivatives in chemical synthesis. For instance, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate was synthesized via a condensation reaction between carbamimide and 3-fluorobenzoic acid, demonstrating the methodological advancements in the synthesis of piperazine derivatives with potential biological activities (Sanjeevarayappa et al., 2015).
Characterization Techniques
Advanced characterization techniques such as LCMS, NMR, IR, and X-ray diffraction studies are employed to confirm the structure of synthesized compounds. These methods provide a comprehensive understanding of the molecular architecture and the intermolecular interactions within the crystals, which is crucial for determining the potential applications of these compounds (Sanjeevarayappa et al., 2015).
Biological Evaluation
Antibacterial and Anthelmintic Activities
The biological evaluation of synthesized piperazine derivatives has shown varied results in terms of antibacterial and anthelmintic activities. While some compounds exhibit poor antibacterial activities, others demonstrate moderate anthelmintic activity, indicating the potential of these compounds in developing new therapeutic agents (Sanjeevarayappa et al., 2015).
Potential as DNA Gyrase Inhibitors
Some derivatives were designed as potential DNA gyrase inhibitors, suggesting their application in combating bacterial infections. However, the expected antibacterial activity was not observed, indicating the complexity of designing effective antimicrobial agents and the need for further structural modifications (Chung & Kim, 1997).
Eigenschaften
IUPAC Name |
2-fluoro-4-[3-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O4/c1-11-10-19(7-8-20(11)16(23)24-17(2,3)4)12-5-6-13(15(21)22)14(18)9-12/h5-6,9,11H,7-8,10H2,1-4H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPGOIZKYNDXJMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)OC(C)(C)C)C2=CC(=C(C=C2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Carboxy-3-fluorophenyl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




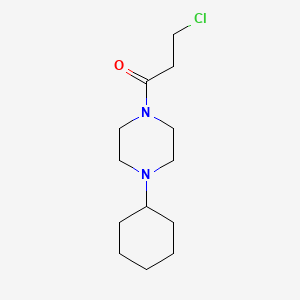
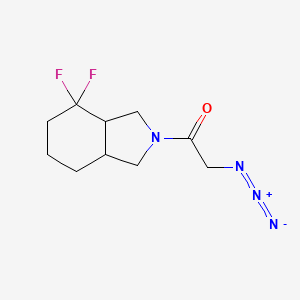
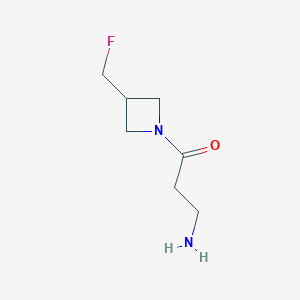

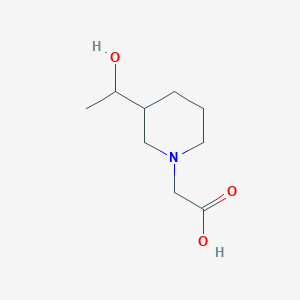
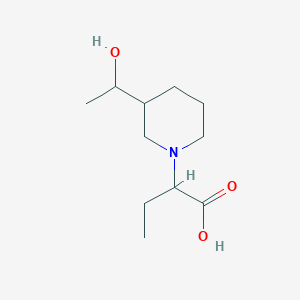
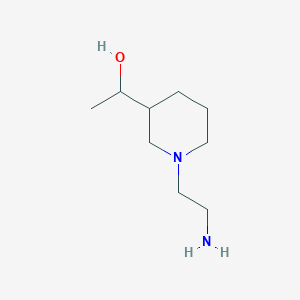
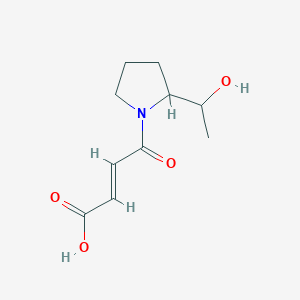
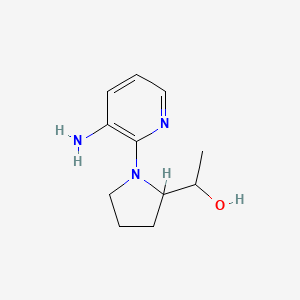
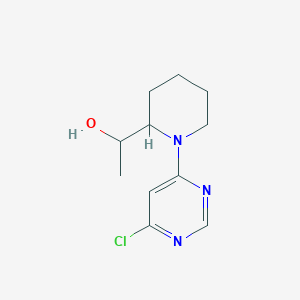
![2-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid](/img/structure/B1477738.png)
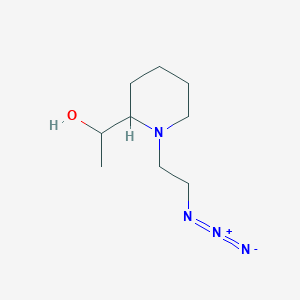
![7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboximidamide](/img/structure/B1477742.png)